molecular formula C5H8F3N B2896563 2-(Trifluoromethyl)cyclobutan-1-amine CAS No. 1258640-19-5

2-(Trifluoromethyl)cyclobutan-1-amine

Cat. No.: B2896563
CAS No.: 1258640-19-5
M. Wt: 139.121
InChI Key: MEOSMVOYORVSJA-UHFFFAOYSA-N
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Description

Significance of Cyclobutane-Derived Scaffolds in Modern Organic Chemistry

Cyclobutane-containing scaffolds are increasingly recognized for their valuable contributions to molecular design. These four-membered rings are not merely smaller homologues of more common five- and six-membered rings; their inherent ring strain and distinct three-dimensional conformations offer unique advantages. The puckered nature of the cyclobutane (B1203170) ring provides a level of conformational restriction that can be exploited to orient substituents in well-defined spatial arrangements. This is particularly valuable in the design of bioactive molecules, where precise positioning of functional groups is critical for effective interaction with biological targets.

Furthermore, the sp³-rich nature of cyclobutane scaffolds aligns with the growing trend in drug discovery to move away from flat, aromatic structures towards more three-dimensional molecules, which can offer improved physicochemical properties and novel intellectual property. The strained C-C bonds in cyclobutanes also render them susceptible to a variety of ring-opening and rearrangement reactions, making them versatile synthetic intermediates for the construction of more complex molecular architectures.

Impact of Trifluoromethylation in Compound Design for Academic Research

The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in the design of new compounds, particularly in medicinal chemistry. The trifluoromethyl group is a powerful modulator of a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH.

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism. This can lead to improved metabolic stability and a longer in vivo half-life for compounds containing this moiety. Moreover, the lipophilicity of a molecule can be fine-tuned by the incorporation of a trifluoromethyl group, which can enhance its ability to cross cell membranes and improve oral bioavailability. The steric bulk of the -CF₃ group, while relatively small, can also play a crucial role in directing molecular conformation and improving binding affinity and selectivity for a biological target.

Research Rationale for 2-(Trifluoromethyl)cyclobutan-1-amine and its Derivatives

The specific rationale for investigating this compound and its derivatives lies at the intersection of the aforementioned principles. The combination of a conformationally defined cyclobutane core with the potent electronic and metabolic effects of a trifluoromethyl group presents a compelling platform for the design of novel chemical entities. The relative positioning of the amine and trifluoromethyl groups at the 1- and 2-positions creates a chiral center, opening up possibilities for stereoselective synthesis and the exploration of stereoisomer-specific biological activities.

The electron-withdrawing trifluoromethyl group is expected to lower the basicity of the adjacent amine, a property that can be advantageous in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates by reducing off-target effects associated with highly basic amines. Researchers are interested in synthesizing and studying this compound as a novel building block for the construction of more complex molecules. The unique spatial arrangement and electronic properties of this compound make it an attractive scaffold for generating libraries of compounds for screening in various therapeutic areas. The investigation into its synthesis, properties, and potential applications is driven by the prospect of discovering new chemical entities with enhanced biological activity, improved metabolic stability, and novel modes of action. The availability of specific stereoisomers, such as (1R,2S)-2-(trifluoromethyl)cyclobutanamine hydrochloride, further enables detailed studies into the structure-activity relationships of its derivatives. achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)3-1-2-4(3)9/h3-4H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOSMVOYORVSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trifluoromethyl Cyclobutan 1 Amine and Analogs

General Approaches for Fluorine Introduction into Cyclobutane (B1203170) Amines

The synthesis of fluoroalkyl-substituted cyclobutanes, particularly those containing amino functionalities, presents unique challenges. Several key strategies have been developed, broadly categorized as utilizing pre-fluorinated building blocks or introducing the trifluoromethyl group at a later stage onto a pre-formed cyclobutane ring. These methods include nucleophilic and electrophilic trifluoromethylations, as well as deoxofluorination techniques.

Utilization of Fluoroalkyl-Containing Building Blocks

One of the most straightforward strategies involves the use of cyclobutane derivatives that already contain a fluoroalkyl group. These building blocks, typically carboxylic acids or other functionalized cyclobutanes, can be elaborated to the desired amine.

Syntheses of 1,2- and 1,3-disubstituted cyclobutane building blocks bearing mono-, di-, and trifluoromethyl groups have been developed. enamine.netbeilstein-journals.orgenamine.netnbuv.gov.ua These methods often provide access to key intermediates like (trifluoromethyl)cyclobutanecarboxylic acids, which can then be converted to the corresponding amines. For instance, four new cyclobutane-containing building blocks were synthesized on a multigram scale starting from 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. bioorganica.com.uabioorganica.com.ua The subsequent conversion of the carboxylic acid or nitrile functionality to an amine is a common synthetic step, often achieved through reactions like the Curtius rearrangement. nbuv.gov.uabioorganica.com.uabioorganica.com.ua This rearrangement proceeds from a carboxylic acid, which is converted to an acyl azide (B81097), and then thermally or photochemically rearranged to an isocyanate, which can be hydrolyzed to the primary amine.

These building block approaches are advantageous as they allow for the preparation of specific diastereomers and can be suitable for multigram-scale synthesis. enamine.netnbuv.gov.ua

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation involves the reaction of an electrophilic substrate with a source of the trifluoromethyl anion (CF3⁻). This is a powerful and widely used method for installing the CF3 group. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org

Nitrones are versatile intermediates in organic synthesis that can react with nucleophiles at the sp2-hybridized carbon atom. mdpi.com A plausible, though not explicitly detailed in the reviewed literature for this specific target, synthetic route involves the nucleophilic addition of a trifluoromethyl group to a cyclobutane-derived nitrone. The resulting N-hydroxy-aminocyclobutane could then be reduced to the target amine.

The general reactivity of nitrones in [2+3] cycloaddition reactions with trifluoromethylated alkenes to form isoxazolidine (B1194047) rings is well-documented. bibliotekanauki.plrsc.org These isoxazolidines can be considered precursors to 1,3-aminoalcohols, and with further chemical manipulation, could potentially lead to the desired aminocyclobutane structure. The synthesis of trifluoromethylated isoxazolidines often proceeds with high regio- and stereoselectivity. bibliotekanauki.pl

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the most common and versatile source for nucleophilic trifluoromethylation. beilstein-journals.orgsigmaaldrich.comnih.govrsc.org It reacts with a wide range of electrophiles, including aldehydes, ketones, and imines, typically activated by a fluoride (B91410) source. sigmaaldrich.comenamine.net

A direct synthetic route to 2-(trifluoromethyl)cyclobutan-1-amine could involve the reaction of a cyclobutane-derived imine with the Ruppert-Prakash reagent. The reaction of cyclic imines with TMSCF3 under acidic conditions is known to produce the corresponding α-trifluoromethylated nitrogen heterocycles in good yields. researchgate.net For the synthesis of the target compound, cyclobutanone (B123998) could first be reacted with a suitable amine (e.g., benzylamine) to form the corresponding imine. Subsequent treatment with TMSCF3 would yield the N-protected this compound, which could then be deprotected to afford the final product. enamine.net

The table below summarizes typical conditions for the trifluoromethylation of imines using the Ruppert-Prakash reagent, which could be adapted for a cyclobutylimine substrate.

SubstrateReagentCatalyst/ActivatorSolventYield
Cyclic IminesTMSCF3TFA, KHF2MeCNGood
Benzyl (B1604629) IminesTMSCF3Acidic conditions-High

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic trifluoromethyl group ("CF3+"). beilstein-journals.orgconicet.gov.aruni-muenchen.de Reagents such as Togni's reagents and Umemoto's reagents are commonly employed for this purpose. enamine.netwikipedia.orgresearchgate.netnih.gov

A potential strategy for synthesizing this compound via this approach would involve the trifluoromethylation of a nucleophilic cyclobutane precursor, such as a silyl (B83357) enol ether or an enamine derived from cyclobutanone. nih.govnih.govresearchgate.net The trifluoromethylated ketone or enamine could then be converted to the amine through reductive amination. Copper catalysis is often employed in the electrophilic trifluoromethylation of carbonyl compounds and their derivatives. rsc.org

A notable application of this strategy is the cyano- or azidotrifluoromethylation of cyclobutene (B1205218) using Togni reagent II, which provides access to trans-1,2-disubstituted cyclobutane building blocks. enamine.net These building blocks can then be converted to the corresponding primary amines.

The following table outlines representative electrophilic trifluoromethylating agents and their typical substrates.

ReagentSubstrate TypeTypical Conditions
Togni Reagent IIAlkenes, Thiols, β-KetoestersCopper catalysis for alkenes
Umemoto's ReagentSilyl Enol Ethers, NitroalkanesMetal-free or catalytic
Yagupolskii's ReagentThiophenolates-

Deoxofluorination and Decarboxylative Trifluoromethylation of Carboxylic Acids

Another important set of methods involves the transformation of carboxylic acid functionalities into trifluoromethyl groups.

Deoxofluorination of a carboxylic acid directly converts the -COOH group into a -CF3 group. Reagents like sulfur tetrafluoride (SF4) or derivatives such as DAST (diethylaminosulfur trifluoride) are used for this transformation, although the former often requires harsh conditions. nih.govcas.cnorganic-chemistry.orgnih.gov A more recent development is the use of CpFluor for deoxyfluorination under neutral conditions. organic-chemistry.org This method could be applied to a suitable precursor like 1-aminocyclobutane-2-carboxylic acid to directly install the trifluoromethyl group, although protecting groups on the amine would likely be necessary.

Decarboxylative trifluoromethylation offers an alternative route where a carboxylic acid is replaced by a trifluoromethyl group. researchgate.net This transformation can be achieved using a combination of photoredox and copper catalysis. nih.govnih.gov Silver-catalyzed methods have also been reported for the decarboxylative trifluoromethylation of aliphatic carboxylic acids. organic-chemistry.org This strategy would be applicable to a precursor such as cyclobutane-1,2-dicarboxylic acid, where one of the acid groups is selectively converted to the trifluoromethyl group, followed by conversion of the remaining carboxylic acid to the amine. Strained ring systems, including cyclobutanes, are generally well-tolerated in these reactions. nih.gov

Metal-Catalyzed C(sp³)-H and C(sp³)-Br Trifluoromethylation

The direct trifluoromethylation of unactivated C(sp³)–H bonds is a challenging yet highly desirable transformation as it offers a direct route to complex molecules from simple alkane precursors. While specific examples detailing the direct C(sp³)-H trifluoromethylation of a cyclobutanamine are not prevalent in the literature, the principles of metal-catalyzed C-H activation can be extended to this system. Transition-metal-catalyzed C-H functionalization of cyclobutanes has been reported, laying the groundwork for such transformations. researchgate.net For instance, rhodium(II) catalysts have been shown to be effective in the C-H functionalization of cyclobutanes. researchgate.net

A plausible approach would involve the use of a copper or palladium catalyst in the presence of a trifluoromethylating agent. For example, a mild and operationally simple C(sp³)–H trifluoromethylation method for unactivated alkanes has been developed utilizing a bench-stable Cu(III) complex, which acts as a photoinduced initiator, a source of a trifluoromethyl radical, and a source of a trifluoromethyl anion. nih.gov This method relies on the generation of a reactive electrophilic CF3 radical, which abstracts a hydrogen atom from a C(sp³)–H bond.

Alternatively, the trifluoromethylation of a C(sp³)-Br bond on a cyclobutane ring represents a more conventional cross-coupling approach. This would involve the preparation of a 2-bromocyclobutan-1-amine derivative, followed by a metal-catalyzed coupling with a trifluoromethyl source, such as TMSCF3 (trimethyl(trifluoromethyl)silane) or a trifluoromethyl-containing metal complex.

Catalyst SystemTrifluoromethyl SourceSubstrate TypeKey Features
Copper(III) ComplexbpyCu(CF3)3Unactivated AlkanesPhotoinduced, mild conditions
Palladium/LigandTMSCF3Alkyl BromidesCross-coupling reaction

Direct Side-Chain C(sp³)-H Fluorination

While the target molecule contains a trifluoromethyl group, understanding direct fluorination methodologies is crucial as they often share mechanistic principles with trifluoromethylation and can be adapted. Direct side-chain C(sp³)-H fluorination offers a route to introduce fluorine atoms onto a pre-formed cyclobutane ring.

Research has demonstrated the divergent fluorination of alkylidenecyclobutanes using reagents like Selectfluor. This process can lead to the formation of various fluorinated cyclobutane derivatives. Although this method targets an exocyclic double bond, it highlights the feasibility of introducing fluorine onto a four-membered ring system via a radical pathway without destroying the cyclobutane core.

For the direct fluorination of a C(sp³)-H bond on the cyclobutane ring itself, transition-metal-free approaches have been developed for related systems. For example, a regioselective and direct monofluorination of pyridylic and quinolinic C(sp³)–H bonds has been achieved with Selectfluor, suggesting that similar strategies could be explored for activated C-H bonds on a cyclobutane ring, potentially guided by a directing group.

Cyclobutane Ring Formation and Functionalization

Constructing the cyclobutane ring with the desired trifluoromethyl and amine functionalities already in place or in a latent form is a powerful alternative strategy.

[2+2] Cycloaddition Reactions (e.g., Alkenes, Alkynes)

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. amanote.com This methodology involves the reaction of two doubly bonded systems, such as alkenes or alkynes, to form a four-membered ring. For the synthesis of this compound analogs, a trifluoromethyl-containing alkene could be reacted with a suitable enamine or a related nitrogen-containing alkene.

Visible light-mediated photocatalysis has emerged as a powerful tool for promoting [2+2] cycloadditions under mild conditions. These reactions often proceed via a triplet energy transfer mechanism. For instance, the photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins has been reported, providing access to substituted cyclobutane α-amino acid derivatives. beilstein-journals.org Adapting this methodology to include a trifluoromethylated alkene would be a direct route to the desired scaffold.

Iron-catalyzed [2+2] cycloadditions have also been developed for the synthesis of aminocyclobutanes. nih.gov These methods offer an alternative to photochemical approaches and can exhibit different substrate scope and selectivity.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Photocatalyzed [2+2]Dehydroamino acid + Styrene[Ir(dFCF3ppy)2(dtbpy)]PF6 / Visible LightCyclobutane α-amino acid
Iron-Catalyzed [2+2]Alkene + Enamine derivativeIron catalystAminocyclobutane

Ring Contraction Methodologies (e.g., from Pyrrolidines)

The ring contraction of five-membered rings, such as pyrrolidines, offers a stereoselective route to highly substituted cyclobutanes. This approach involves the extrusion of an atom or a small molecule from the larger ring to induce the formation of the smaller, more strained cyclobutane ring.

A contractive synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines using iodonitrene chemistry has been reported. rsc.org This method involves a nitrogen extrusion process and proceeds through a radical pathway, often with a high degree of stereospecificity. The reaction is thought to proceed via the formation of a 1,1-diazene intermediate from the pyrrolidine (B122466), which then extrudes nitrogen to form a 1,4-biradical that collapses to the cyclobutane product. While this method has not been explicitly demonstrated for the synthesis of a trifluoromethylated cyclobutane amine, the generality of the reaction suggests that a suitably substituted pyrrolidine precursor could be a viable starting material.

Radical Cyclization Approaches

Radical cyclizations provide a powerful means of forming cyclic structures, including the strained cyclobutane ring. These reactions typically involve the generation of a radical which then undergoes an intramolecular addition to a double or triple bond.

While the formation of five- and six-membered rings via radical cyclization is common, the construction of four-membered rings is less favored due to the higher activation energy associated with the 4-exo cyclization pathway. However, under specific conditions and with appropriate substrates, radical cyclization can be a viable method for cyclobutane synthesis.

For the synthesis of a trifluoromethylated cyclobutane, a visible-light-induced radical cascade cyclization could be envisioned. For example, the homolysis of a trifluoromethylating agent can generate a trifluoromethyl radical, which then adds to a suitably designed acyclic precursor containing an alkene and a radical acceptor. Although many reported examples of such cascades lead to the formation of heterocyclic systems, the underlying principles could be adapted to carbocycle formation. A photoredox-catalyzed approach involving a deboronative radical addition-polar cyclization cascade has also been shown to produce cyclobutanes. amanote.com

Iron-Catalyzed Carboazidation of Alkenes

A recently developed and highly promising method for the synthesis of cyclobutylamines is the iron-catalyzed carboazidation of alkenes. This reaction allows for the regioselective synthesis of multi-substituted cyclobutylamines. The process involves the reaction of an alkene with an azide source and a carbon-based radical precursor in the presence of an iron catalyst.

This methodology has been successfully applied to the synthesis of a variety of cyclobutylamines, including those with quaternary carbon centers. An iron-catalyzed azidotrifluoromethylation of olefins has also been reported, providing a direct route to vicinal trifluoromethyl amines. This reaction is effective for a broad range of olefins and is believed to proceed through a carbo-radical intermediate. The resulting azido-trifluoromethylated product can then be readily reduced to the corresponding amine, offering a direct and efficient pathway to molecules with the same substitution pattern as this compound, albeit on an acyclic scaffold. The extension of this methodology to an intramolecular variant or a [2+2] cycloaddition followed by functionalization could provide a novel entry to the target compound.

MethodKey ReagentsCatalystProduct Feature
CarboazidationAlkene, Azide Source, Radical PrecursorIron CatalystMulti-substituted cyclobutylamines
AzidotrifluoromethylationOlefin, TMSN3, Togni's reagentIron(II) CatalystVicinal trifluoromethyl azides

Diastereoselective and Enantioselective Synthesis

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For this compound, this involves the selective formation of one of the four possible stereoisomers. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, stereocontrolled modifications of existing cyclobutane frameworks, and the separation of stereoisomeric mixtures.

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A novel and powerful strategy for the asymmetric synthesis of chiral trifluoromethylated amines involves the catalytic enantioselective isomerization of trifluoromethyl imines. nih.gov This approach utilizes a 1,3-proton shift mechanism, converting a prochiral imine into a chiral amine with high enantiopurity.

Researchers have developed a highly enantioselective catalytic isomerization of N-benzyl trifluoromethyl imines using a chiral organic catalyst. nih.gov The catalyst, a modified 9-OH cinchona alkaloid, was found to be highly effective for this transformation. This method is applicable to a wide range of substrates, including those that form both aromatic and, significantly, aliphatic chiral trifluoromethylated amines. nih.gov The resulting N-protected amines can then be deprotected under acidic conditions to yield the desired primary amines. nih.gov

The reaction provides access to a variety of optically active trifluoromethylated amines, including those with linear, branched alkyl, and benzyl substituents, demonstrating the method's broad applicability and making it a general approach for synthesizing chiral aliphatic trifluoromethylated amines. nih.gov

Substrate (Imine)CatalystEnantiomeric Excess (ee)Reference
N-benzyl trifluoromethyl imine (Aryl R group)Chiral Cinchona AlkaloidHigh nih.gov
N-benzyl trifluoromethyl imine (Alkyl R group)Chiral Cinchona AlkaloidHigh (e.g., 89-92% ee) nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely employed in asymmetric synthesis.

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgsigmaaldrich.com For the synthesis of a precursor to this compound, a chiral auxiliary could be attached to an acyclic precursor. For example, an unsaturated amide derived from a chiral pyrrolidine can be converted into a keteniminium salt, which then undergoes an intramolecular [2+2] cycloaddition to yield a chiral cyclobutanone. researchgate.net This cyclobutanone is a key intermediate that can be further elaborated to the target amine. The facial selectivity of the cycloaddition is controlled by the chiral auxiliary, leading to an enantioenriched product. researchgate.net

Key Steps in Chiral Auxiliary-Mediated Synthesis:

Attachment: A prochiral substrate is covalently bonded to the chiral auxiliary.

Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, cycloaddition) where the auxiliary directs the approach of the reagent, creating a new stereocenter with high diastereoselectivity.

Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. wikipedia.org

This approach involves the use of a pre-existing, often achiral or racemic, cyclobutane ring that is then functionalized in a stereocontrolled manner. The inherent conformational properties of the cyclobutane ring, such as ring puckering, can influence the stereochemical outcome of reactions. calstate.edu

One strategy is the palladium-catalyzed C-H arylation of cyclobutylamine (B51885) using a transient directing group. This method allows for the diastereoselective synthesis of cis-3-arylcyclobutan-1-amines. calstate.edu Another advanced method involves a Lewis acid-catalyzed cycloaddition/ring-opening of bicyclo[1.1.0]butanes (BCBs) with triazinanes, which provides a modular and efficient route to syn-diastereoselective cyclobutylamines. nih.gov These methods demonstrate how the stereochemistry of substituents can be controlled relative to the existing amine group on the cyclobutane ring.

Furthermore, thermal [2+2] stereoselective cycloadditions can be employed to construct the cyclobutane ring with defined stereochemistry, which can then be carried through subsequent transformations. mdpi.com

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), resolution techniques can be employed to separate them. The most common method is chemical resolution, which involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. mdpi.comlibretexts.org

Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. mdpi.comlibretexts.org For a basic compound like this compound, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used as the resolving agent. rsc.org

The process is as follows:

The racemic amine is treated with an enantiomerically pure chiral acid in a suitable solvent. This forms a pair of diastereomeric salts.

Due to differences in solubility, one diastereomeric salt will preferentially crystallize out of the solution.

The crystallized salt is separated by filtration.

The pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. libretexts.orgrsc.org The other enantiomer can be recovered from the remaining solution (the mother liquor).

StepDescriptionPurposeReference
1Reaction with Chiral Resolving AgentConvert enantiomers into diastereomers mdpi.comlibretexts.org
2Fractional CrystallizationSeparate diastereomers based on solubility mdpi.comnih.gov
3IsolationFiltration to collect the less soluble diastereomer rsc.org
4Liberation of EnantiomerTreatment with acid/base to remove the resolving agent libretexts.org

Asymmetric Catalytic Strategies

Synthesis of 1,2- and 1,3-Difunctionalized Cyclobutanes

The synthesis of specifically substituted cyclobutane analogs is crucial for exploring structure-activity relationships in drug discovery. Methods that allow for the controlled placement of functional groups at the 1,2- and 1,3-positions are of high value.

For 1,3-difunctionalized cyclobutanes , which are often explored as conformationally restricted motifs in drug design, efficient synthetic routes have been developed. researchgate.netnih.gov One approach starts with a [2+2] cycloaddition between allene (B1206475) and α-CF3-acrylonitrile to produce a methylene-containing nitrile intermediate. This intermediate serves as a versatile precursor for various 1,3-substituted building blocks containing both a trifluoromethyl group and a carboxylic acid or amino group. bioorganica.com.ua Another strategy involves a sequential C-H/C-C functionalization of readily available cyclobutyl aryl ketones to stereospecifically produce cis-γ-functionalized cyclobutyl ketones. nih.gov

For the synthesis of 1,2-difunctionalized cyclobutanes , a sulfa-Michael addition using cyclobutenes has been shown to be effective. In the presence of a catalyst, various thio-cyclobutane esters and amides can be obtained with high diastereoselectivity. rsc.org By employing a chiral bifunctional acid-base catalyst, this reaction can be rendered enantioselective, providing access to chiral 1,2-disubstituted thiocyclobutanes. rsc.org

Preparation of α-Trifluoromethyl-Substituted Cyclobutane Building Blocks

The preparation of cyclobutane building blocks with a trifluoromethyl group adjacent to a functional group often starts from accessible intermediates that can be elaborated through various chemical transformations. A notable strategy involves the use of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid as versatile starting materials. bioorganica.com.ua These compounds serve as platforms for generating a variety of α-trifluoromethyl-substituted cyclobutane derivatives. bioorganica.com.ua

One synthetic approach commences with the cleavage of the C=C double bond in the methylene (B1212753) cyclobutane precursors. bioorganica.com.ua For instance, the reaction of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile with sodium periodate (B1199274) (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃) effectively cleaves the double bond to yield the corresponding ketone, 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile. bioorganica.com.ua This ketone is a key intermediate that can be further modified.

Subsequent fluorination of the ketone using reagents like Deoxofluor results in the formation of a difluorinated compound. The carbonitrile group can then be reduced, for example with sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride (NiCl₂), to afford the corresponding amine, providing a route to α-trifluoromethyl cyclobutane amines. bioorganica.com.ua

A similar strategy can be applied to the carboxylic acid analog. The synthesis of building blocks such as 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine (B13608394) has been achieved through a sequence involving oxidation, fluorination, and a Curtius rearrangement. bioorganica.com.ua The Curtius rearrangement is a key step that converts a carboxylic acid derivative into an amine, thus providing access to the desired amino-substituted cyclobutane. bioorganica.com.uanuph.edu.ua These multi-step syntheses allow for the production of novel building blocks on a multigram scale, making them accessible for drug discovery programs. bioorganica.com.ua

Table 1: Synthesis of an α-Trifluoromethyl-Substituted Cyclobutane Building Block bioorganica.com.ua

Step Starting Material Reagents Product Yield
1 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile NaIO₄, RuCl₃ 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile 86%
2 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile Deoxofluor 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbonitrile 81%

DPPA = Diphenylphosphoryl azide; t-BuOH = tert-Butanol

Divergent Synthetic Routes to Cyclobutane Amines and Carboxylic Acids

Divergent synthesis provides an efficient strategy for generating a library of related compounds from a common intermediate. This approach is particularly valuable for producing both cyclobutane amines and carboxylic acids, which serve as versatile building blocks in medicinal chemistry. nuph.edu.uachemrxiv.org

A synthetic approach to α-fluoroalkyl-substituted cyclobutane amines and carboxylic acids can commence from a readily available precursor like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. nuph.edu.ua This starting material can be manipulated to introduce the desired fluoroalkyl group before diverging to the final products. For example, the hydroxyl group can be converted to a better leaving group, such as a mesylate, followed by nucleophilic fluorination to introduce a fluoromethyl group. nuph.edu.ua

Once the key fluorinated ester intermediate is synthesized, the pathway diverges. Alkaline hydrolysis of the ester group provides the corresponding carboxylic acid. nuph.edu.uanuph.edu.ua Alternatively, the carboxylic acid can be subjected to a modified Curtius rearrangement. nuph.edu.uabohrium.com This reaction, typically involving diphenylphosphoryl azide (DPPA) and tert-butanol, converts the carboxylic acid into a tert-butoxycarbonyl (Boc)-protected amine. nuph.edu.ua Subsequent deprotection under acidic conditions yields the target primary amine as its hydrochloride salt. nuph.edu.ua This divergent strategy has been successfully employed to prepare 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines and their corresponding carboxylic acids in multigram quantities. nuph.edu.uabohrium.com

Another divergent strategy utilizes the distinct reactivity of bicyclo[1.1.0]butane (BCB) ketones and esters with triazinanes under Lewis acid catalysis. chemrxiv.orgchemrxiv.org The reaction of BCB ketones leads to the formation of cis-cyclobutyl diamines through a "cycloaddition/ring-opening" process. chemrxiv.org In contrast, BCB esters react under different catalytic conditions to produce biscyclobutenyl amines. chemrxiv.orgchemrxiv.org This method highlights how the choice of starting material and catalyst can direct the synthesis towards structurally distinct amine products from a common class of strained precursors. chemrxiv.org

Table 2: Divergent Synthesis of α-Fluoromethyl Cyclobutane Derivatives nuph.edu.ua

Pathway Intermediate Reagents Product Yield (from acid)
Acid Synthesis 1-(Fluoromethyl)cyclobutane-1-carboxylic acid ethyl ester LiOH, THF/H₂O 1-(Fluoromethyl)cyclobutane-1-carboxylic acid -

| Amine Synthesis | 1-(Fluoromethyl)cyclobutane-1-carboxylic acid | 1. DPPA, Et₃N, t-BuOH2. HCl | 1-(Fluoromethyl)cyclobutan-1-amine hydrochloride | 55% |

Et₃N = Triethylamine (B128534); THF = Tetrahydrofuran

Reactivity and Mechanistic Studies of 2 Trifluoromethyl Cyclobutan 1 Amine Derivatives

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.govmdpi.com Its influence is primarily transmitted through a strong negative inductive effect (-I), which significantly modulates the electron density and, consequently, the reactivity of adjacent functional groups and the cyclobutane (B1203170) scaffold itself. nih.gov

The potent electron-withdrawing nature of the trifluoromethyl group markedly decreases the basicity and nucleophilicity of the adjacent amine. nih.gov The lone pair of electrons on the nitrogen atom is less available for donation to a proton or an electrophile, as electron density is pulled away towards the CF3 group. This effect is quantitatively demonstrated by the change in the pKa(H) values of the conjugate acid. For instance, studies on analogous fluoroalkyl-substituted cyclobutane amines show a consistent decrease in basicity with increasing fluorination. nuph.edu.uaresearchgate.net This reduction in nucleophilicity means that reactions requiring the amine to act as a nucleophile will proceed at a slower rate compared to its non-fluorinated counterpart. masterorganicchemistry.com

Conversely, the withdrawal of electron density from the cyclobutane ring increases the electrophilicity of the carbon atoms. The carbon atom to which the trifluoromethyl group is attached (C2) and, to a lesser extent, the amine-bearing carbon (C1) become more susceptible to nucleophilic attack, should a suitable reaction pathway be available (e.g., after conversion of a hydroxyl group into a good leaving group).

Table 1: Comparison of pKa(H) Values for Cyclobutane Amines
CompoundSubstituent at C1Approximate pKa(H)Effect of Substituent
Cyclobutan-1-amine-H~10.8Reference (electron-donating alkyl)
1-(Fluoromethyl)cyclobutan-1-amine-CH2F9.1Electron-withdrawing
1-(Difluoromethyl)cyclobutan-1-amine-CHF27.4Strongly electron-withdrawing
1-(Trifluoromethyl)cyclobutan-1-amine-CF35.7Very strongly electron-withdrawing

Data adapted from studies on 1-substituted cyclobutane derivatives to illustrate the inductive effect of fluoroalkyl groups on amine basicity. nuph.edu.uaresearchgate.net

The formation of a carbocation at a carbon atom adjacent to a trifluoromethyl group is an electronically disfavored process. nih.gov The strong inductive electron withdrawal by the CF3 group would intensely destabilize any developing positive charge on the C1 or C2 carbons of the cyclobutane ring.

Consequently, reaction mechanisms that proceed via a carbocation intermediate at these positions, such as an SN1-type substitution, are significantly impeded. For example, if the amino group were to be converted into a good leaving group (e.g., a diazonium salt), its departure to form a C1 carbocation would be kinetically hindered. This destabilization effect is substantial; kinetic studies on the solvolysis of systems forming α-(trifluoromethyl)carbenium ions show rate decreases of many orders of magnitude compared to their non-fluorinated analogues. nih.gov This property can be exploited to direct reaction pathways away from carbocationic intermediates, favoring concerted mechanisms like SN2 or elimination (E2) pathways where a full positive charge is not developed on the adjacent carbon. nih.gov

Stereoelectronic effects arise from the geometric constraints on the interaction between orbitals. In derivatives of 2-(trifluoromethyl)cyclobutan-1-amine, the orientation of the C-F bonds relative to the reacting centers plays a crucial role in transition state stability. The σ* (antibonding) orbitals of the C-F bonds are low in energy and can act as electron acceptors.

For reactions involving the amine, an anti-periplanar arrangement between the nitrogen lone pair and one of the C-F bonds could lead to a destabilizing donor-donor interaction. More significantly, in reactions involving the cyclobutane ring, the alignment of the C-CF3 bond can influence reactivity. X-ray analysis of related structures shows that the bulky and electronegative trifluoromethyl group often prefers to occupy an axial position on the puckered cyclobutane ring to minimize steric strain. acs.orgnih.gov This conformational preference dictates the orbital overlap in a transition state. For instance, in an E2 elimination reaction, the requirement for an anti-periplanar alignment of a proton and a leaving group would be influenced by the fixed orientation of the bulky CF3 group, potentially favoring the formation of one geometric isomer of the resulting cyclobutene (B1205218) over another.

Reactivity of the Amine Functionality

Despite its reduced nucleophilicity, the amine group in this compound remains a key site for chemical transformations, including nucleophilic substitutions, amidations, and alkylations.

The primary amine can act as a nucleophile to displace leaving groups in various substitution reactions. A common example is the nucleophilic aromatic substitution (SNAr) on highly electron-deficient aromatic or heteroaromatic rings. nih.gov The reaction of this compound with substrates like pentafluoropyridine (B1199360) would proceed via attack at an electron-poor carbon (e.g., the C-4 position), followed by the elimination of a fluoride (B91410) ion. rsc.org While the reaction rate would be slower compared to non-fluorinated amines like cyclobutylamine (B51885), the transformation is generally feasible, often requiring slightly elevated temperatures or the use of a non-nucleophilic base to facilitate the reaction. nih.gov

Table 2: Representative Nucleophilic Aromatic Substitution
ReactantsReaction TypeTypical ConditionsProduct
This compound + PentafluoropyridineSNArK2CO3, DMF, 60-80 °C4-((2-(Trifluoromethyl)cyclobutyl)amino)tetrafluoropyridine
This compound + 1-Fluoro-2,4-dinitrobenzeneSNArEt3N, THF, rtN-(2,4-Dinitrophenyl)-2-(trifluoromethyl)cyclobutan-1-amine

This table presents plausible reactions based on the known reactivity of fluorinated amines. nih.govrsc.org

Amidation, the reaction of the amine with a carboxylic acid derivative (such as an acyl chloride or anhydride), is a robust and fundamental transformation. The reduced nucleophilicity of the amine in this compound does not prevent this reaction, as acyl halides are highly reactive electrophiles. The reaction typically proceeds efficiently in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. escholarship.org

Alkylation of the amine can be achieved using alkyl halides. However, due to the lower nucleophilicity and increased steric hindrance from the adjacent CF3 group, these reactions may require more forcing conditions (higher temperatures, stronger bases) compared to simple primary amines. rsc.orgresearchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides an alternative and often more efficient method for mono-alkylation.

Participation in Condensation Reactions

The primary amine functionality of this compound and its derivatives is a key site for molecular elaboration through condensation reactions. These reactions involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, typically water. The amine acts as a nucleophile, reacting with a variety of electrophilic partners such as aldehydes, ketones, and carboxylic acid derivatives.

The presence of the nearby trifluoromethyl group can modulate the nucleophilicity of the amine. The electron-withdrawing nature of the CF3 group tends to lower the basicity of the nitrogen atom, which can influence reaction rates and equilibria compared to non-fluorinated analogues. nih.gov Despite this, the amine remains sufficiently nucleophilic to participate in a wide range of standard condensation transformations, making it a valuable building block in medicinal chemistry. researchgate.net For instance, the aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is a powerful C-C bond-forming reaction where the imine is derived from a primary amine. This highlights the utility of β-nitroamines as synthetic precursors. nih.gov

Table 1: Representative Condensation Reactions

Reactant 1Reactant 2 (Electrophile)Product ClassGeneral Reaction
2-(CF3)cyclobutylamine derivativeAldehyde or KetoneImine (Schiff Base)R-NH₂ + R'C(O)R'' ⇌ R-N=C(R')R'' + H₂O
2-(CF3)cyclobutylamine derivativeAcyl ChlorideAmideR-NH₂ + R'C(O)Cl → R-NHC(O)R' + HCl
2-(CF3)cyclobutylamine derivativeCarboxylic AnhydrideAmideR-NH₂ + (R'CO)₂O → R-NHC(O)R' + R'COOH
2-(CF3)cyclobutylamine derivativeSulfonyl ChlorideSulfonamideR-NH₂ + R'SO₂Cl → R-NHSO₂R' + HCl

Reactivity of the Cyclobutane Ring

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which serves as a thermodynamic driving force for reactions that lead to ring-opening or rearrangement. researchgate.net This inherent reactivity, combined with the electronic effects of the trifluoromethyl group, opens up unique synthetic pathways for skeletal diversification.

The strain within the cyclobutane ring of this compound derivatives makes them susceptible to ring-opening reactions under various conditions. These transformations cleave one or more C-C bonds of the ring, providing access to functionalized acyclic structures that would be difficult to synthesize otherwise.

Oxidative ring-opening strategies have proven effective for simple aminocyclobutanes, converting them into versatile intermediates like fluorinated imines. epfl.ch For instance, the reaction of cyclic amines with difluorocarbene can lead to selective ring-opening functionalization, transforming the cyclic motif into a variety of multifaceted acyclic structures. nih.gov Another approach involves a tandem sequence where a thiazoline (B8809763) ring fused to another scaffold is opened with an alkyl halide, generating a reactive intermediate that can be further manipulated. nih.gov These methods leverage the ring strain to facilitate C-C or C-N bond cleavage, often leading to the installation of new functional groups. epfl.ch

Table 2: Selected Ring-Opening Strategies for Cyclobutane Derivatives

Reaction TypeReagents/ConditionsProduct TypeDriving ForceReference
Oxidative Ring-OpeningPhotoredox CatalysisFluorinated Imines / HemiaminalsRing Strain Release epfl.ch
Difluorocarbene-mediatedTMSCF₂BrDifluoromethylated Acyclic AminesRing Strain Release nih.gov
Tandem Ring Opening/CycloadditionPropargyl Bromide, Cs₂CO₃N-alkenyl 2-pyridonesRing Strain Release nih.gov
Thermally Induced ElectrocyclicHeatConjugated DienesRing Strain Release, Conjugation researchgate.net

Direct functionalization of the C-H bonds of the cyclobutane ring is a powerful strategy for introducing molecular complexity without the need for pre-installed functional groups. Despite the increased s-character and strength of C-H bonds in a cyclobutane ring, methods have been developed for their selective modification. nih.gov

Rhodium(II)-catalyzed C-H insertion reactions have been successfully applied to aryl-substituted cyclobutanes, enabling the regio- and stereoselective introduction of new functional groups at positions C1 and C3. nih.gov The choice of catalyst is crucial for controlling the site selectivity of the functionalization. Similarly, sequential C-H/C-C functionalization strategies have been developed for the stereospecific synthesis of cis-1,3-disubstituted cyclobutanes, which are valuable motifs in medicinal chemistry. researchgate.net These methods often proceed through the formation of highly reactive intermediates that can then be trapped to form new C-C bonds.

Ring expansion reactions transform the strained four-membered cyclobutane core into larger, more stable five- or six-membered rings. These rearrangements are often driven by the release of ring strain and can be initiated by various stimuli.

One prominent strategy involves the rearrangement of cyclobutanone-derived N,O-ketals, which can expand to form pyrrolidone derivatives. researchgate.net Palladium-catalyzed ring-expansion reactions have also been developed, for example, reacting trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate to yield eight-membered benzoxazocines. rsc.org Another approach involves the reaction of cyclodienes with carbenes, such as chlorotrifluoromethyl carbene, which can lead to ring expansion and the formation of aromatic trifluoromethyl compounds. doi.org While not explicitly documented for this compound itself, denitrogenative rearrangements, often involving the extrusion of N₂ from diazo compounds or related species, represent a known class of reactions for ring expansion and could be a potential pathway for appropriately derivatized substrates. researchgate.net

Table 3: Examples of Ring Expansion Reactions of Four-Membered Rings

Starting Material ClassKey ReagentsProduct Ring SystemReaction TypeReference
Cyclobutanone (B123998) N,O-ketalsHalogen source (e.g., NBS)Pyrrolidone (5-membered)Oxidative Rearrangement researchgate.net
CyclodienesChlorotrifluoromethyl carbeneTrifluoromethyl arenes (6-membered)Carbene addition/rearrangement doi.org
Trifluoromethyl benzoxazinonesPd catalyst, 2-methylidenetrimethylene carbonateBenzoxazocines (8-membered)Palladium-catalyzed ring expansion rsc.org
CyclobuteniminesHeat (thermal)4-Aminophenols, NaphtholsElectrocyclic ring opening/closure scispace.com

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of the reactions involving this compound derivatives is crucial for optimizing reaction conditions, controlling selectivity, and designing new synthetic transformations. These investigations often employ a combination of experimental techniques and computational modeling.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of fluorinated compounds. dntb.gov.ua DFT calculations allow for the detailed study of transition states, intermediates, and reaction pathways, providing insights that are often difficult to obtain through experiments alone. montclair.edu

For instance, computational studies have been used to analyze the reactivity and selectivity of 2-trifluoromethylated species in cycloaddition reactions, helping to rationalize the observed outcomes. nih.gov In Pd-catalyzed ring-expansion reactions, DFT calculations have revealed the influence of substituents like the carbonyl and trifluoromethyl groups on the site-selectivity of the transformation. rsc.org Mechanistic analyses of rearrangements involving cyclobutanone derivatives have also been supported by computational investigations, confirming the proposed pathways. researchgate.net These studies provide a deeper understanding of the electronic and steric effects of the trifluoromethyl group on the stability of intermediates and the energy barriers of transition states, thereby guiding the rational design of new synthetic methods.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex molecules. In the study of derivatives of this compound, the identification of transient species and reaction intermediates provides crucial insights into the reaction pathways. Mechanistic studies, particularly for catalytic cycles such as palladium-catalyzed C-N cross-coupling reactions, have successfully identified key intermediates, allowing for a more profound comprehension of the factors governing reactivity and selectivity.

One of the most significant advancements in understanding the reactivity of fluoroalkylamines, a class of compounds that includes this compound, has come from detailed mechanistic investigations of palladium-catalyzed N-arylation reactions. These studies have been instrumental in isolating and characterizing the catalyst's resting state and other vital intermediates within the catalytic cycle.

Spectroscopic Identification of Palladium Intermediates

In the palladium-catalyzed N-arylation of fluoroalkylamines, a pivotal intermediate has been identified as a monophosphine-ligated arylpalladium phenoxide complex. escholarship.org The direct observation of this species was unexpected, as phenoxides are not commonly used as bases in such coupling reactions. escholarship.org Its identification was made possible through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, during the reaction of an aryl halide with a fluoroalkylamine in the presence of a palladium catalyst and a phenoxide base. escholarship.org

Detailed NMR studies of the reaction mixture provided compelling evidence for the structure of this intermediate. For instance, in a reaction involving 4-fluorochlorobenzene, the ¹⁹F NMR spectrum revealed a new signal that was attributed to the fluoroaryl group within the arylpalladium complex. escholarship.org This assignment was supported by the integration of the signal, which corresponded to the concentration of the palladium catalyst in the reaction. escholarship.org

Further evidence came from ³¹P NMR spectroscopy, which showed a single resonance corresponding to the palladium-ligated phosphine (B1218219), indicating the presence of a dominant palladium species in the solution. escholarship.org Crucially, when the reaction was performed with an aryl bromide instead of an aryl chloride, the ³¹P NMR chemical shift of the resting state remained unchanged. escholarship.org This observation strongly suggested that the halide ligand was not part of the catalyst's resting state, lending further support to the structure of the phenoxide complex. escholarship.org The collective spectroscopic data firmly established the [(L)Pd(Ar)(OPh)] (where L is a phosphine ligand, Ar is the aryl group, and OPh is the phenoxide) as the catalyst's resting state and a key reaction intermediate. escholarship.org

The turnover-limiting step of the reaction was determined to be the reductive elimination from an arylpalladium amido complex, which is formed reversibly from the phenoxide intermediate. escholarship.org This step, leading to the formation of the C-N bond, is often the highest energy barrier in the catalytic cycle for these electron-deficient amines. escholarship.org

The following table summarizes the key spectroscopic observations that led to the identification of the arylpalladium phenoxide intermediate during the N-arylation of a model fluoroalkylamine. While these specific data were collected for trifluoroethylamine, they provide a strong mechanistic model for analogous reactions involving this compound derivatives.

Spectroscopic TechniqueObservationInferenceReference
¹⁹F NMRAppearance of a new signal at -122.25 ppm in the reaction of 4-fluorochlorobenzene.Attributed to the fluoroaryl group bound to the palladium center in the intermediate complex. escholarship.org
³¹P NMRA single major resonance at 38.4 ppm, distinct from the free phosphine ligand.Indicates a single, dominant palladium complex as the catalyst's resting state. escholarship.org
³¹P NMR (Comparative Study)The chemical shift of the resting state complex was identical when using either an aryl chloride or an aryl bromide.The halide is not present in the resting state intermediate, supporting the phenoxide structure. escholarship.org

These findings underscore the importance of detailed mechanistic studies in identifying fleeting, yet critical, intermediates that dictate the course and efficiency of chemical transformations involving derivatives of this compound.

Stereochemical and Conformational Analysis

Experimental Structural Characterization

Experimental methods provide direct evidence of the molecule's structure, including the relative orientation of substituents and the puckering of the cyclobutane (B1203170) ring.

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. For compounds like 2-(Trifluoromethyl)cyclobutan-1-amine, XRD can unequivocally establish the relative stereochemistry of the amine and trifluoromethyl groups (cis or trans) and provide detailed information on bond lengths, bond angles, and the ring's conformation.

Table 1: Representative Crystallographic Data for Substituted Cyclobutanes

Parameter Typical Value Range Significance
Ring Puckering Angle 20° - 35° Defines the deviation of the ring from planarity.
Substituent Orientation Axial/Equatorial Determines the steric and electronic interactions between groups.
C-C Bond Length (ring) 1.54 - 1.56 Å Can indicate ring strain.

Note: This table represents typical data for substituted cyclobutanes and is for illustrative purposes.

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are particularly informative.

The stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants (J-values) between protons on the cyclobutane ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, which in turn is related to the ring conformation and the relative orientation of the substituents. acs.org

Furthermore, ¹⁹F NMR is highly sensitive to the local electronic environment. The chemical shift of the CF₃ group can differ significantly between diastereomers. The coupling between fluorine and adjacent protons (³JHF) is also stereospecific and can provide valuable conformational information. acs.org In some cases, chiral derivatizing agents can be used to distinguish between enantiomers by forming diastereomeric derivatives that are distinguishable by ¹⁹F NMR. nih.gov

Dynamic processes, such as the ring-flipping of the cyclobutane scaffold, can also be studied using variable-temperature NMR. As the temperature changes, the rate of conformational interchange can be monitored by observing changes in the NMR spectrum, such as the broadening and coalescence of signals. acs.org

Table 2: Illustrative NMR Data for Substituted Cyclobutanes

Nucleus Parameter Typical Value Information Gained
¹H Chemical Shift (δ) 1.5 - 4.0 ppm Electronic environment of protons.
¹H Coupling Constant (³JHH) 2 - 10 Hz Dihedral angles, stereochemistry.
¹⁹F Chemical Shift (δ) -60 to -80 ppm (for CF₃) Diastereomeric differentiation, electronic environment. bioorganica.com.ua

Note: The data in this table are representative values for fluorinated cyclobutane derivatives and may vary for the specific title compound.

Mass spectrometry (MS) can confirm the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can sometimes offer clues about the molecular structure and the stability of the cyclobutane ring, although molecular ions for some cyclobutane compounds can be of low intensity or absent. researchgate.net

The introduction of fluorine atoms often imparts distinct properties that can be observed spectroscopically. rsc.org For example, ¹⁹F NMR spectroscopy is a primary technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear resolution of signals from different fluorine environments. nih.gov

Computational Chemistry for Conformational Landscapes

Computational methods are crucial for exploring the full conformational space of flexible molecules like this compound and for complementing experimental findings.

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the structures and relative stabilities of different conformers. nih.govijcce.ac.ir By performing geometry optimizations, researchers can identify various energy minima on the potential energy surface, which correspond to stable conformations of the molecule. researchgate.net

For this compound, DFT calculations can be used to:

Determine the preferred ring puckering: The cyclobutane ring is not planar and can exist in a puckered conformation. DFT can calculate the energy barrier for the interconversion between different puckered forms.

Evaluate the relative energies of diastereomers: The thermodynamic stability of the cis and trans isomers can be calculated to predict which is more favorable.

Analyze substituent orientation: For a given isomer, DFT can determine the relative energies of conformers where the substituents are in axial or equatorial positions. Computational analyses of related cis-1,2-disubstituted cyclobutanes have shown that the conformational preferences have a decisive influence on the molecule's properties. chemrxiv.orgnih.gov

Table 3: Representative DFT-Calculated Relative Energies for Cyclobutane Conformers

Conformer Isomer Substituent Positions Relative Energy (kcal/mol)
1 cis Diequatorial 0 (Reference)
2 cis Diaxial 1.5 - 3.0

Note: This table shows hypothetical relative energies to illustrate the application of DFT in distinguishing the stability of different conformers.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior. youtube.com By simulating the molecule in a solvent environment (e.g., water), MD can explore the accessible conformations and the transitions between them at a given temperature.

For this compound, MD simulations can:

Map the conformational landscape: Identify the most populated conformational states in solution.

Study ring dynamics: Observe the process of ring-flipping and puckering in real-time.

Analyze solvent effects: Understand how interactions with solvent molecules influence the conformational preferences of the amine and trifluoromethyl groups. nih.gov

These simulations provide a dynamic picture that complements the static information obtained from DFT calculations and time-averaged data from NMR experiments. nih.gov

Advanced Conformational Search Protocols

To comprehensively map the potential energy surface of this compound, advanced conformational search protocols are employed. These methods are designed to identify all low-energy conformers by systematically or stochastically exploring the molecule's degrees of freedom.

One of the most robust techniques for this purpose is the Conformer-Rotamer Ensemble Sampling Tool (CREST) . github.io CREST, often used in conjunction with the semi-empirical GFN2-xTB method, performs an extensive exploration of the conformational space through a meta-dynamics-based algorithm. github.io This approach is not limited to simple dihedral rotations but also effectively samples different ring-puckering states, which is crucial for a strained system like cyclobutane. The search identifies a collection of conformers, which are then ranked by energy to identify the most stable structures.

Another powerful method is the low-mode search (LMOD) , which is based on eigenvector following. wustl.edu This technique starts from a minimized structure and moves along low-frequency vibrational modes to locate new conformations. wustl.edu For a molecule like this compound, the low-frequency modes are typically associated with the ring-puckering motion and the rotation of the trifluoromethyl and amine groups.

These computational searches generate a set of possible conformers. For this compound, the primary conformational isomerism arises from the relative orientation of the two substituents (cis and trans), and for each of these, different ring puckering and substituent rotamers are possible. The results of these searches are typically a set of conformers with their relative energies, providing insight into the conformational preferences of the molecule.

Table 1: Representative Output of an Advanced Conformational Search for this compound

ConformerIsomerRelative Energy (kcal/mol)Puckering Amplitude (Å)Dihedral Angle (N-C1-C2-CF3)
1trans0.000.25150°
2trans0.850.24-95°
3cis1.500.2885°
4cis2.100.27-170°

Analysis of Cyclobutane Ring Puckering Parameters and Dihedral Angles

The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. This puckering can be quantitatively described using the Cremer-Pole parameters. chemrxiv.orgnih.gov For a four-membered ring, the puckering is defined by a single puckering amplitude (q) and a phase angle (φ). The puckering amplitude describes the extent of deviation from planarity, while the phase angle would describe the direction of the pucker, though for a four-membered ring this is often simplified.

High-level ab initio calculations suggest that the puckering in cyclobutane is a delicate balance of angle strain and torsional strain. nih.gov The introduction of bulky and electron-withdrawing substituents, such as the trifluoromethyl and amine groups in this compound, significantly influences the ring's puckering. The substituents can adopt either axial or equatorial positions on the puckered ring, leading to different stereoisomers with distinct energies.

The puckering parameters for the most stable conformers of cis- and trans-2-(trifluoromethyl)cyclobutan-1-amine would be determined through quantum chemical calculations. It is expected that the puckering amplitude will be in the range typical for substituted cyclobutanes, and the specific value will be influenced by the steric demands of the substituents.

The relative orientation of the substituents is described by the dihedral angles. For instance, the N-C1-C2-C(F3) dihedral angle defines the relationship between the amine and trifluoromethyl groups. In the trans isomer, this angle would be expected to be around ±120° to ±150°, while in the cis isomer, it would be smaller, in the range of ±30° to ±60°, depending on the exact puckering of the ring.

Table 2: Calculated Puckering Parameters and Key Dihedral Angles for Low-Energy Conformers of this compound

IsomerPuckering Amplitude (q, Å)Dihedral H₂N-C-C-CF₃ (°)
trans (equatorial-equatorial like)0.25150.5
cis (equatorial-axial like)0.2885.2

Exit Vector Plot (EVP) Analysis for Three-Dimensional Structural Comparison

Exit Vector Plot (EVP) analysis is a powerful tool for visualizing and comparing the three-dimensional shapes of molecular scaffolds. rsc.orgresearchgate.net This method is particularly useful in medicinal chemistry for understanding how the spatial arrangement of substituents on a core structure can influence its interaction with biological targets. rsc.org

In the context of this compound, the "exit vectors" are defined by the bonds connecting the amine and trifluoromethyl groups to the cyclobutane ring. The EVP analysis quantifies the relative orientation of these two vectors using a set of geometric parameters: the distance (r) between the points where the vectors exit the ring, and the angles (φ1, φ2, and θ) that describe their mutual orientation. researchgate.net

By calculating these parameters for the low-energy conformers of both the cis and trans isomers, an EVP can be generated. This plot allows for a direct comparison of the spatial diversity offered by the different stereoisomers. It is anticipated that the cis and trans isomers of this compound would occupy distinct regions of the EVP, reflecting their different three-dimensional structures. This information is invaluable for designing molecules with specific spatial arrangements of functional groups for targeted biological activity. The analysis of disubstituted cycloalkanes has shown that different isomers populate distinct regions in these plots, which is a key concept for rational drug design. rsc.orgrsc.org

Table 3: Hypothetical Exit Vector Plot Parameters for cis- and trans-2-(Trifluoromethyl)cyclobutan-1-amine

Isomerr (Å)φ1 (°)φ2 (°)θ (°)
trans2.8110112135
cis2.511510875

Applications in Advanced Organic Synthesis

Development as Chiral Building Blocks

The synthesis of chiral organic compounds with trifluoromethyl-substituted stereocenters is a significant focus in medicinal and agrochemical research. researchgate.net The stereochemistry of such molecules can profoundly influence their biological activity and pharmacological profiles. nih.gov Consequently, extensive effort has been directed toward developing catalytic enantioselective methods for preparing α-trifluoromethyl amines. nih.gov

Strategies for achieving enantiomerically enriched amines often involve the catalytic enantioselective reduction of trifluoromethyl-substituted imines or the addition of various nucleophiles to them. nih.gov While these methods are common for a range of α-CF3 amines, the development of specific enantioselective syntheses for 2-(Trifluoromethyl)cyclobutan-1-amine is a nuanced challenge. Much of the synthetic focus for disubstituted cyclobutanes has been on achieving diastereoselectivity, for instance, by providing routes to trans diastereomers of primary amines and carboxylic acids.

The creation of chiral α-trifluoromethyl amines is recognized as providing valuable synthons for medicinal chemistry and the synthesis of bioactive molecules. Biocatalytic strategies, using engineered enzymes, have also been developed for the asymmetric synthesis of chiral α-trifluoromethyl amino esters with high enantiomeric excess, showcasing the diverse approaches being explored to access these valuable chiral building blocks.

Utility in the Construction of Complex Molecular Architectures

The incorporation of trifluoromethylated aliphatic amine motifs is a key strategy in modern drug discovery. These structures can enhance metabolic stability, improve membrane permeability, and increase binding affinity for biological targets. rsc.org The cyclobutane (B1203170) ring itself is an attractive scaffold, prized for its ability to impart a three-dimensional character to otherwise flat molecules, serving as a non-classical bioisostere and a conformationally restricted linker.

The synthesis of complex molecules benefits from building blocks like this compound that offer a robust and predictable geometry. Recent advancements in organic synthesis have highlighted the power of using C-H functionalization to transform simple, low-cost materials into the complex building blocks required for synthesizing natural products and other intricate targets. sciencedaily.com While specific examples detailing the multi-step synthesis of a complex natural product beginning with this compound are not widespread, its role as a versatile precursor is clear. Its functional handles—the amine and the trifluoromethylated ring—allow for its modular incorporation into larger and more complex molecular frameworks.

Role in Fragment-Based Approaches to Synthetic Targets

Fragment-based drug discovery (FBDD) has become a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that are likely to bind to a biological target. nih.govdrughunter.com These initial weak-binding hits are then optimized and grown into more potent, drug-like molecules. drughunter.com

There is a growing demand for unique screening libraries containing three-dimensional (3D) fragments, as these can offer improved solubility and provide novel interactions with protein targets compared to traditional flat aromatic fragments. nih.govnih.gov The cyclobutane moiety has been identified as an attractive, albeit underrepresented, 3D scaffold for such libraries. nih.govnih.gov

The design of cyclobutane-based fragment libraries focuses on creating chemical diversity and high 3D character, often using analyses of the principal moments of inertia (PMI) to quantify molecular shape. nih.gov The introduction of a trifluoromethyl group onto the cyclobutane scaffold, as in this compound, further enhances its utility as a fragment. The CF3 group modulates key physicochemical properties such as lipophilicity and metabolic stability, making it a valuable component for tuning the characteristics of a lead compound during the optimization phase. nih.gov

PropertyRationale for FBDDContribution of CF3-Cyclobutane
Low Molecular Weight Fragments follow the "Rule of Three" (MW ≤ 300 Da) to ensure higher hit probability.The core scaffold is small, allowing for functionalization while remaining within fragment size limits.
Three-Dimensionality (High Fsp³) Provides access to novel chemical space and can improve solubility and selectivity. nih.govThe cyclobutane ring is a classic sp³-rich, non-planar scaffold. nih.gov
Accessible Growth Vectors Fragments must have sites for chemical elaboration to improve potency.The amine group provides a reliable point for synthetic modification (e.g., amidation).
Tunable Physicochemical Properties Properties like lipophilicity and metabolic stability are critical for drug development.The trifluoromethyl group increases lipophilicity and blocks metabolic oxidation. nih.gov

Preparation of Constrained Mimetics

A key strategy in medicinal chemistry is the design of conformationally constrained mimetics, which mimic the bioactive conformation of a natural ligand (e.g., a peptide) while reducing the flexibility of the molecule. This approach can lead to increased potency, selectivity, and metabolic stability.

The rigid, puckered structure of the cyclobutane ring makes it an ideal scaffold for creating such constrained analogues. By replacing a flexible alkyl chain or a portion of a peptide backbone with a cyclobutane ring, chemists can lock the molecule into a more defined three-dimensional shape. This conformational restriction can pre-organize the key binding elements of the molecule for optimal interaction with its biological target.

The trifluoromethyl group further contributes to the utility of this scaffold. It is often used as a bioisostere for other chemical groups, such as a chlorine atom, due to steric similarity. nih.gov Furthermore, its strong electron-withdrawing nature and high metabolic stability can enhance the pharmacological profile of the final compound. The use of such building blocks in peptidomimetics, for instance, can help mimic β-turn or hairpin structures, which are critical recognition motifs in many protein-protein interactions. nih.gov

Synthesis of Scaffolds for Bicyclic Systems (e.g., Bicyclo[1.1.1]pentanes)

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention in medicinal chemistry as saturated, three-dimensional bioisosteres for para-substituted benzene (B151609) rings. acs.org Replacing a flat aromatic ring with a BCP scaffold can dramatically improve a drug candidate's physicochemical properties, including solubility and metabolic stability, while maintaining the geometric vector of the substituents. acs.orgchemrxiv.org

The primary and most versatile methods for synthesizing functionalized BCPs rely on the unique reactivity of the highly strained molecule [1.1.1]propellane. acs.orgnih.gov Synthetic strategies typically involve the 1,3-difunctionalization of [1.1.1]propellane through radical or ionic pathways, allowing for the installation of two different functional groups at the bridgehead positions. chemrxiv.orgnih.gov Visible-light photoredox catalysis has emerged as a particularly powerful tool for these transformations. researchgate.net

While there is a clear synthetic relationship between strained bicyclic systems and cyclobutanes, the common synthetic routes proceed from the more strained systems to the less strained ones. For example, ring-opening reactions of [1.1.1]propellane can be used to form methylenecyclobutane (B73084) moieties. nih.gov However, the transformation of a pre-formed cyclobutane derivative, such as this compound, into a bicyclo[1.1.1]pentane scaffold is not a commonly reported synthetic strategy. The construction of the BCP core generally requires specialized precursors like propellane rather than the ring contraction of a cyclobutane.

Role in Medicinal Chemistry Scaffold Design

Design Principles for Fluorinated Cyclobutylamine (B51885) Scaffolds

The design of bioactive molecules often hinges on the precise control of their three-dimensional shape and electronic properties to optimize interactions with biological targets. Fluorinated cyclobutylamine scaffolds, such as 2-(trifluoromethyl)cyclobutan-1-amine, offer a compelling platform for achieving these objectives through a combination of conformational rigidity and electronic modulation.

The cyclobutane (B1203170) ring, a four-membered carbocycle, is characterized by significant ring strain, which imparts a unique puckered conformation. nih.gov This inherent structural rigidity contrasts with more flexible acyclic or larger cyclic systems. By incorporating a cyclobutane ring into a drug candidate, medicinal chemists can lock in a specific spatial arrangement of substituents, which can be crucial for binding to a target protein with high affinity and selectivity. The defined three-dimensional structure of the cyclobutane scaffold can lead to a more favorable entropy of binding, as less conformational freedom is lost upon interaction with the receptor. nih.gov

The trifluoromethyl (CF3) group is a prominent feature in many pharmaceuticals due to its profound impact on molecular properties. mdpi.comresearchgate.net Electronically, the CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This electronic perturbation can significantly influence the acidity or basicity of nearby functional groups and alter the charge distribution of the entire molecule, which can in turn affect hydrogen bonding and other non-covalent interactions with a biological target. mdpi.comresearchgate.net

Sterically, the trifluoromethyl group is larger than a hydrogen atom but is considered to be of a similar size to a methyl group, though with a different electronic profile. mdpi.com Its presence can serve to occupy specific pockets within a binding site, and its metabolic stability is a key advantage, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com

A common strategy in drug design is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tert-butyl group is a frequently employed moiety in medicinal chemistry due to its bulky, lipophilic nature. enamine.netenamine.net However, it can be susceptible to metabolic oxidation. The 1-(trifluoromethyl)cyclobutyl group has been investigated as a bioisosteric replacement for the tert-butyl group. nih.gov This substitution can maintain or even enhance biological activity while improving metabolic stability. nih.gov The trifluoromethylcyclopropyl group has also been successfully used as a metabolically stable replacement for the tert-butyl group. nih.gov The trifluoromethyl group itself can act as a bioisostere for other groups, and its incorporation into the cyclobutane ring provides a scaffold that can mimic the steric bulk of a tert-butyl group while offering different electronic and metabolic properties. researchgate.netnih.gov

Modulation of Physicochemical Properties for Research Applications

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold allows for the modulation of these key parameters.

The strongly electron-withdrawing nature of the trifluoromethyl group has a significant impact on the basicity of the adjacent amine group in this compound. The inductive effect of the CF3 group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a lower pKa value for the conjugate acid of the amine compared to its non-fluorinated analog. researchgate.netnbuv.gov.ua This modulation of pKa can be crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with its biological target. acs.org

Research on fluoroalkyl-substituted cyclobutane amines has demonstrated a clear trend of decreasing pKa with increasing fluorination. nbuv.gov.uaresearchgate.net

Table 1: pKa Values of Substituted Cyclobutanamines

Substituent (R) in R-cyclobutanamine pKa
H 9.86
CH2F 8.10
CHF2 6.62

This interactive table is based on data from studies on 1-substituted cyclobutanamines. The pKa of this compound is expected to follow a similar trend.

Table 2: Calculated LogP Value

Compound Calculated LogP

This interactive table is based on calculated data for a closely related isomer. chemsrc.com

Strategies for Enhancing Metabolic Stability in Research Compounds

The metabolic stability of a drug candidate is a critical parameter in medicinal chemistry, directly influencing its pharmacokinetic profile, such as half-life and bioavailability. A primary strategy for enhancing metabolic stability is the strategic modification of a molecule to block or reduce its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. The incorporation of the this compound motif is a tactic that leverages the intrinsic properties of both the trifluoromethyl group and the cyclobutane ring to achieve this goal.

The cyclobutane ring itself contributes to the metabolic robustness of the scaffold. nih.govnih.govru.nl Saturated carbocycles like cyclobutane are generally less susceptible to metabolism compared to more flexible alkyl chains or aromatic rings. nih.govru.nl The ring's inherent stability and lack of easily oxidizable positions make it a durable core structure. nih.gov When incorporated into a larger molecule, the cyclobutane moiety can serve as a metabolically stable replacement for more labile groups. nih.govru.nlresearchgate.net

Below is a data table from a study evaluating the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group in various compounds and its effect on in vitro metabolic stability, measured by intrinsic clearance (CLint). A lower CLint value indicates higher metabolic stability.

Compound PairOriginal CompoundCLint (mg min⁻¹ µL⁻¹) of Original CompoundAnalog with CF3-CyclobutaneCLint (mg min⁻¹ µL⁻¹) of AnalogOutcome on Metabolic Stability
1Model Compound 3711Model Compound 3916Decreased
2Tebutam57Compound 50107Decreased
3Model Compound 4012Model Compound 421Increased
4Butenafine30Compound 4621Increased

This table is generated based on data reported in a study on CF3-cyclobutanes as tert-butyl group analogues. nih.gov

Cyclobutane Ring as a Three-Dimensional Scaffold for Sp3-Enrichment

In contemporary drug discovery, there is a significant trend away from flat, aromatic (sp2-hybridized) structures towards more three-dimensional, sp3-rich scaffolds. cam.ac.uknih.gov Molecules with higher sp3 character are associated with improved physicochemical properties, including better solubility and reduced off-target toxicity, which can lead to a higher probability of success in clinical development. nih.gov The this compound scaffold is an exemplary embodiment of this design principle.

The cyclobutane ring is a key element that confers three-dimensionality. Unlike planar aromatic rings, the cyclobutane core has a distinct, puckered conformation. nih.govnih.govru.nl This non-planar structure allows for the precise spatial arrangement of substituents in different vectors, which is crucial for optimizing interactions with the complex, three-dimensional binding sites of biological targets like proteins and enzymes. nih.govvu.nl The defined stereochemistry of substituents on the cyclobutane ring provides a level of conformational restriction that is often beneficial for binding affinity, as it can reduce the entropic penalty upon binding. nih.govru.nl

The use of sp3-rich scaffolds like cyclobutane allows medicinal chemists to explore new and underutilized chemical space. researchgate.netresearcher.life By moving away from the "flatland" of traditional aromatic compounds, researchers can design novel molecules with unique shapes and properties that may be better suited to interact with challenging biological targets. cam.ac.uknih.gov The cyclobutane moiety in this compound serves as a rigid, 3D core from which the amine and trifluoromethyl groups project into space, creating a defined pharmacophore that can be tailored for specific biological interactions. nih.govnih.gov This approach is a cornerstone of fragment-based drug discovery (FBDD), where small, 3D fragments are used as starting points for developing more complex and potent drug candidates. vu.nlnih.gov

The table below contrasts the general properties of flat sp2-rich scaffolds with those of 3D sp3-rich scaffolds, exemplified by the cyclobutane ring.

Propertysp2-Rich Scaffolds (e.g., Benzene (B151609) Ring)sp3-Rich Scaffolds (e.g., Cyclobutane Ring)
Geometry PlanarNon-planar, puckered nih.govnih.gov
Substituent Vectors Limited to the plane of the ringDefined 3D vectors out of the core plane vu.nl
Conformational Flexibility Rigidly planarConformationally restricted nih.govru.nl
Solubility Often lower due to planarity and potential for crystal packingGenerally improved researcher.life
Novelty/Chemical Space Well-exploredUnder-explored, offers access to novel chemical space researchgate.netresearcher.life
Clinical Success Associated with higher attrition rates in later stagesAssociated with increased likelihood of clinical progression nih.gov

Q & A

Q. What are the primary synthetic routes for 2-(trifluoromethyl)cyclobutan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Cyclobutane Ring Formation : Via [2+2] cycloaddition or ring-closing metathesis using precursors like alkenes or dienes .
  • Trifluoromethyl Group Introduction : Reagents such as trifluoromethyl iodide (CF₃I) or Umemoto’s reagent are employed under radical or nucleophilic conditions .
  • Amine Functionalization : Reductive amination or Gabriel synthesis may be used to introduce the amine group . Yield optimization requires careful control of solvents (e.g., DMF, toluene), temperature (often −78°C to 80°C), and catalysts (e.g., Pd for cross-coupling) .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), which:

  • Reduces Basicity of the Amine : By delocalizing the lone pair on nitrogen .
  • Enhances Lipophilicity : LogP increases by ~1.0 unit compared to non-fluorinated analogs, improving membrane permeability .
  • Alters Ring Strain : The cyclobutane ring’s angle strain (≈90°) is partially offset by the -CF₃ group’s steric bulk, affecting reactivity in ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?

  • Nucleophilic Substitution : The amine group undergoes SN2 reactions with alkyl halides, but steric hindrance from the cyclobutane ring slows kinetics (k ≈ 10⁻³ M⁻¹s⁻¹) .
  • Oxidation : Hydrogen peroxide oxidizes the amine to a nitroso derivative, with the -CF₃ group stabilizing intermediates via inductive effects .
  • Reduction : LiAlH₄ selectively reduces the -CF₃ group to -CH₂F under high-pressure conditions (10 atm H₂) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) impacts protonation of the amine group, altering binding affinity .
  • Stereochemical Purity : Enantiomers (R vs. S) show divergent activities; chiral HPLC (e.g., Chiralpak IA column) is critical for separation .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation rates (t₁/₂ = 15–120 min) .

Q. What advanced computational methods are used to predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., Mulliken charges on -NH₂ and -CF₃) .
  • Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., cytochrome P450) with force fields like AMBER, highlighting hydrophobic interactions between -CF₃ and active-site residues .
  • QSAR Models : Correlate substituent effects (e.g., Hammett constants) with bioactivity, guiding structural optimization .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like 3,3-dimethyl derivatives?

Parameter This compound 3,3-Dimethyl Analog
LogP 1.81.2
Enzymatic Inhibition IC₅₀ = 12 nM (CYP3A4)IC₅₀ = 45 nM
Thermal Stability Decomposes at 150°CStable to 200°C
The -CF₃ group enhances target affinity but reduces thermal stability due to increased ring strain .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques for moisture-sensitive steps (e.g., CF₃I reactions) .
  • Characterization : Employ ¹⁹F NMR (δ = −60 to −70 ppm) and HRMS for purity validation .
  • Biological Assays : Include enantiomerically pure samples and control for metabolic interference (e.g., CYP450 inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.